Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate

Physicochemical characterization Chromatographic separation Distillation parameters

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate (CAS 1419101-09-9), also referred to as 1-Boc-4-(ethoxymethyl)piperidin-4-ol, is a Boc-protected, 4,4-disubstituted piperidine derivative with the molecular formula C13H25NO4 and a molecular weight of 259.34 g/mol. It belongs to the class of N-Boc-4-hydroxypiperidine building blocks but is distinguished by the presence of an ethoxymethyl substituent at the 4-position, which introduces an additional ether oxygen, increases the number of hydrogen bond acceptors to 4 (or 5, per ChemSpider), and extends the number of freely rotatable bonds to 5.

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
CAS No. 1419101-09-9
Cat. No. B1447458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate
CAS1419101-09-9
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCOCC1(CCN(CC1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C13H25NO4/c1-5-17-10-13(16)6-8-14(9-7-13)11(15)18-12(2,3)4/h16H,5-10H2,1-4H3
InChIKeyRXPJSQJGAHDOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(Ethoxymethyl)-4-Hydroxypiperidine-1-Carboxylate (CAS 1419101-09-9): A Protected 4,4-Disubstituted Piperidine Scaffold for Pharmaceutical Intermediate Sourcing


Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate (CAS 1419101-09-9), also referred to as 1-Boc-4-(ethoxymethyl)piperidin-4-ol, is a Boc-protected, 4,4-disubstituted piperidine derivative with the molecular formula C13H25NO4 and a molecular weight of 259.34 g/mol . It belongs to the class of N-Boc-4-hydroxypiperidine building blocks but is distinguished by the presence of an ethoxymethyl substituent at the 4-position, which introduces an additional ether oxygen, increases the number of hydrogen bond acceptors to 4 (or 5, per ChemSpider), and extends the number of freely rotatable bonds to 5 . Its predicted physicochemical profile includes an ACD/LogP of 1.13 and a boiling point of 342.7±27.0 °C at 760 mmHg . The compound is primarily utilized as a protected synthetic intermediate in medicinal chemistry programs, with documented use as a key building block in patent US09108921B2 for the preparation of pyruvate kinase modulators targeting pyruvate kinase deficiency (PKD) [1].

Why N-Boc-4-Hydroxypiperidine or 4-(Alkoxymethyl) Analogs Cannot Replace Tert-Butyl 4-(Ethoxymethyl)-4-Hydroxypiperidine-1-Carboxylate in Procurement Specifications


Although several N-Boc-protected 4-hydroxypiperidine derivatives share a common core structure, substitution at the piperidine 4-position with an ethoxymethyl group imparts distinct physicochemical properties that alter boiling point, conformational flexibility, and hydrogen-bonding capacity relative to the parent N-Boc-4-hydroxypiperidine (CAS 109384-19-2, LogP ~1.32, BP 292.3°C) and the methoxymethyl analog (CAS 1423033-50-4, LogP ~1.33, BP 327.0°C) . The target compound's ethoxymethyl ether extends the rotatable bond count to 5 and contributes an additional hydrogen bond acceptor, affecting both chromatographic behavior and reactivity in downstream transformations . Critically, the compound is explicitly named as intermediate '9C' in the synthetic route of US09108921B2, where it undergoes Boc deprotection to yield the free 4-(ethoxymethyl)piperidin-4-ol for further elaboration into pyruvate kinase modulators ; substitution with the methoxymethyl or hydroxymethyl analog at this step would yield different downstream products with altered pharmacological profiles. In procurement contexts where synthetic fidelity to a patented route or a specific medicinal chemistry SAR series is required, simple in-class substitution is not viable.

Quantitative Differentiation Evidence: Tert-Butyl 4-(Ethoxymethyl)-4-Hydroxypiperidine-1-Carboxylate Versus Closest Analogs


Boiling Point Elevation of the Ethoxymethyl Analog Relative to N-Boc-4-Hydroxypiperidine and Its Methoxymethyl Congener

The predicted boiling point of tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate at 760 mmHg is 342.7±27.0 °C , which is approximately 50.4 °C higher than that of the unsubstituted N-Boc-4-hydroxypiperidine (292.3±33.0 °C) and approximately 15.7 °C higher than that of the methoxymethyl analog (327.0±27.0 °C) . This trend is consistent with the increasing molecular weight and enhanced van der Waals interactions conferred by the ethoxymethyl group. The elevated boiling point has practical implications for purification by distillation and for gas chromatographic retention time differentiation among in-class analogs.

Physicochemical characterization Chromatographic separation Distillation parameters

Differentiation in Hydrogen Bond Acceptor Count and Rotatable Bond Number Versus N-Boc-4-Hydroxypiperidine

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate possesses 5 hydrogen bond acceptors (4 oxygen atoms plus the carbamate nitrogen) and 5 freely rotatable bonds as predicted by the ACD/Labs Percepta Platform . In contrast, the unsubstituted N-Boc-4-hydroxypiperidine (CAS 109384-19-2) has only 3 hydrogen bond acceptors and 1 rotatable bond beyond the Boc group [1]. The methoxymethyl analog (CAS 1423033-50-4) has 4 hydrogen bond acceptors and fewer rotatable bonds . The additional hydrogen bond acceptor from the ethoxymethyl ether oxygen can influence solubility in polar solvents, chromatographic retention on normal-phase silica, and potential intermolecular interactions with biological targets if the intermediate is carried forward into a screening collection.

Hydrogen bonding Conformational flexibility Drug-likeness parameters

Documented Use as a Defined Synthetic Intermediate in a Patented Pyruvate Kinase Modulator Route (US09108921B2)

In US Patent 9,108,921 B2, tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate is explicitly designated as intermediate '9C' and is prepared from tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (9B, 45 mmol) by ring-opening with sodium hydride in anhydrous ethanol, yielding the product as a colorless oil (600 mg) after preparative TLC purification [1]. The subsequent step involves Boc deprotection with TFA (10 eq.) in DCM to generate 4-(ethoxymethyl)piperidin-4-ol for further functionalization . The patent claims therapeutic compounds that modulate pyruvate kinase for the treatment of pyruvate kinase deficiency (PKD), a rare hematologic disorder [1]. This documented role in a specific, disease-targeted patent route differentiates the compound from generic 4-substituted piperidine building blocks that lack a defined position in a published therapeutic synthesis pathway.

Pyruvate kinase deficiency Hematology drug discovery Patent-tracked intermediate

ACD/LogP Comparison: Reversed Lipophilicity Trend of the Ethoxymethyl Analog Relative to N-Boc-4-Hydroxypiperidine and Its Methoxymethyl Congener

The ACD/LogP of tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate is 1.13 , which is lower than both N-Boc-4-hydroxypiperidine (LogP reported as 1.32–1.36 [1]) and the methoxymethyl analog (LogP reported as 1.33–1.39 ). This counterintuitive result—where addition of an ethoxymethyl group reduces rather than increases lipophilicity—is attributable to the increased hydrogen-bonding capacity contributed by the additional ether oxygen, which enhances aqueous-phase affinity relative to the simpler analogs. This differentiation has practical consequences for reversed-phase HPLC method development, liquid-liquid extraction workup procedures, and prediction of biological membrane permeability if the intermediate is used to prepare compound libraries for phenotypic screening.

Lipophilicity LogP Partition coefficient

Commercial Availability and Sourcing Differentiation: Sigma-Aldrich CPR Collection Versus Generic Catalog Suppliers

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate is stocked by Sigma-Aldrich as part of the AldrichCPR (Chemical Procurement Resource) collection of unique chemicals provided to early discovery researchers . Sigma-Aldrich explicitly notes that analytical data is not collected for this product and that it is sold 'as-is' for research purposes only . Separately, CymitQuimica lists the compound at €863.00 per gram, indicating a premium pricing tier consistent with a specialty, low-volume research intermediate . In contrast, N-Boc-4-hydroxypiperidine (CAS 109384-19-2) is a commodity building block available from numerous suppliers at substantially lower cost per gram and with full analytical characterization (e.g., 97–99% purity with COA) . The ethoxymethyl compound's presence in the AldrichCPR collection signals its status as a non-commodity, niche scaffold for early-stage discovery rather than a bulk process intermediate.

Chemical procurement AldrichCPR Specialty building block

Computational Molecular Complexity Differentiation: Heavy Atom Count and Polar Surface Area Versus Deprotected and Unsubstituted Analogs

The target compound contains 18 heavy atoms and has a topological polar surface area (TPSA) of 59 Ų . In comparison, the fully deprotected analog 4-(ethoxymethyl)piperidine (CAS 265108-38-1) has only 10 heavy atoms, an XlogP of 0.8, and 2 hydrogen bond acceptors . The Boc-protected form thus provides substantially greater steric bulk and a larger polar surface, which can be advantageous in fragment-based drug design libraries where a range of molecular complexity is desired for screening cascade progression. The Boc group also enables orthogonal protection strategies: while 4-(ethoxymethyl)piperidine has a free secondary amine available for direct functionalization, the Boc-protected form requires a deprotection step before amine derivatization, offering an additional point of synthetic divergence control in parallel synthesis workflows.

Molecular complexity Polar surface area Fragment-based drug design

Procurement-Relevant Application Scenarios for Tert-Butyl 4-(Ethoxymethyl)-4-Hydroxypiperidine-1-Carboxylate


Medicinal Chemistry: Synthesis of Pyruvate Kinase Modulators for Rare Hematologic Disease Programs

As documented in US Patent 9,108,921 B2, this compound serves as intermediate '9C' in the synthesis of pyruvate kinase modulators targeting pyruvate kinase deficiency (PKD) [1]. Medicinal chemistry groups pursuing PKR (pyruvate kinase red blood cell isoform) activation programs should source this specific intermediate rather than the methoxymethyl or unsubstituted N-Boc-piperidine analogs, as the ethoxymethyl substitution pattern is embedded in the final pharmacophore claimed in the patent. The Boc-protected form allows late-stage deprotection and subsequent diversification, enabling SAR exploration around the piperidine nitrogen while maintaining the 4-ethoxymethyl-4-hydroxy substitution that distinguishes this series.

Fragment-Based Drug Discovery: Use as a Medium-Complexity Fragment with Orthogonal Synthetic Handles

With 18 heavy atoms, a TPSA of 59 Ų, and an ACD/LogP of 1.13 , this compound occupies a favorable region of fragment-based screening space (typically heavy atom count 10–20, LogP < 3). The presence of both a Boc-protected amine (cleavable under acidic conditions) and a free tertiary alcohol provides two orthogonal points for chemical elaboration. Procurement of this specific scaffold enables fragment growth campaigns where the ethoxymethyl group serves as a lipophilic moiety that can be retained or further modified, while the Boc group ensures compatibility with diverse reaction conditions until deliberate deprotection is desired.

Parallel Synthesis and Library Production: Divergent Scaffold for Amide and Urea Library Generation

The Boc deprotection of this compound yields 4-(ethoxymethyl)piperidin-4-ol, a secondary amine primed for high-throughput amide coupling, sulfonamide formation, or urea synthesis in parallel medicinal chemistry workflows [1]. The elevated boiling point (342.7°C) and lower LogP (1.13) relative to the methoxymethyl analog facilitate chromatographic purification of library products. Procurement in multi-gram quantities (available from Fluorochem at ¥9,394/5g ) supports the production of 96-well plate libraries where the ethoxymethyl substitution pattern is retained as a conserved scaffold element across the compound collection.

Analytical Method Development: Use as a Reference Standard for HPLC Purity and LogP-Based Separation Validation

The compound's distinct chromatographic profile—driven by its ACD/LogP of 1.13 and 5 hydrogen bond acceptors —makes it suitable as a reference standard for developing reversed-phase HPLC methods that require resolution of closely related 4-substituted N-Boc-piperidine analogs. The approximately −0.2 LogP difference versus the methoxymethyl analog translates to measurable retention time shifts on C18 columns under standardized gradient conditions, providing a benchmark for method validation in quality control settings where multiple 4-alkoxymethyl-N-Boc-piperidine intermediates must be unambiguously identified.

Quote Request

Request a Quote for Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.